4,5,7-Trihydroxyquinoline-3-carboxylic acid
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Overview
Description
4,5,7-Trihydroxyquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by the presence of three hydroxyl groups at positions 4, 5, and 7, and a carboxylic acid group at position 3 on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trihydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trihydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 8.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
4,5,7-Trihydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,7-Trihydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The carboxylic acid group can form ionic interactions with proteins and enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the additional hydroxyl groups at positions 5 and 7.
2-Hydroxyquinoline-4-carboxylic acid: Hydroxyl group at position 2 and carboxylic acid at position 4.
3-Hydroxyanthranilic acid: Hydroxyl group at position 3 on the anthranilic acid structure.
Uniqueness
4,5,7-Trihydroxyquinoline-3-carboxylic acid is unique due to the presence of three hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
79364-28-6 |
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Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
5,7-dihydroxy-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO5/c12-4-1-6-8(7(13)2-4)9(14)5(3-11-6)10(15)16/h1-3,12-13H,(H,11,14)(H,15,16) |
InChI Key |
FUPGJYRAHZXWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)O)O |
Origin of Product |
United States |
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